molecular formula C14H17NO7S2 B2899761 (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid CAS No. 325851-00-1

(2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid

Cat. No.: B2899761
CAS No.: 325851-00-1
M. Wt: 375.41
InChI Key: WVNSXHZTOZDVNN-HWKANZROSA-N
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Description

(2E)-3-{3-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a high-purity chemical reagent designed for research applications. This compound features a sulfamoyl-linked tetrahydrothiophene-1,1-dioxide moiety connected to a methoxyphenylpropenoic acid core structure, presenting unique electronic and steric properties valuable for medicinal chemistry and drug discovery research. The specific stereochemistry (2E) configuration and strategic substitution pattern with sulfonamide and sulfone groups suggest potential for targeted biological activity, particularly in enzyme inhibition and receptor modulation studies. Researchers investigating cysteinyl leukotriene pathways may find this compound of significant interest, as structurally related sulfamoylphenyl compounds have demonstrated activity as leukotriene receptor antagonists with pleiotropic effects extending beyond bronchoconstriction inhibition to include modulation of inflammatory cell recruitment, vascular leakage, mucus production, and airway remodeling processes . The integrated sulfone and sulfonamide pharmacophores within this single molecular framework provide opportunities for exploring multi-target therapeutic approaches in inflammatory disease research. The compound's prop-2-enoic acid moiety offers additional versatility for bioconjugation, prodrug development, and further chemical modification to create analog libraries for structure-activity relationship studies. This product is provided exclusively for research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures for laboratory chemicals.

Properties

IUPAC Name

(E)-3-[3-[(1,1-dioxothiolan-3-yl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7S2/c1-22-12-4-2-10(3-5-14(16)17)8-13(12)24(20,21)15-11-6-7-23(18,19)9-11/h2-5,8,11,15H,6-7,9H2,1H3,(H,16,17)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNSXHZTOZDVNN-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoyl Chloride Formation

The sulfamoyl group is introduced via reaction of tetrahydrothiophene-3-amine 1,1-dioxide with a sulfonyl chloride precursor. Patent EP3715342B1 details a method for generating sulfamoyl fluorides using sulfuryl fluoride (SO₂F₂) under anhydrous conditions:

  • Reaction Conditions :
    • Tetrahydrothiophene-3-amine 1,1-dioxide (10 mmol) suspended in acetonitrile with Na₂CO₃ (20 mmol)
    • SO₂F₂ gas (0.4 L, 16 mmol) introduced at 25°C for 12 h
    • Yield: 89% sulfamoyl fluoride intermediate
  • Conversion to Sulfamoyl Chloride :
    The fluoride is treated with HCl (gas) in dichloromethane at 0°C, achieving quantitative conversion to the sulfamoyl chloride.

Coupling to 4-Methoxybenzoic Acid

The sulfamoyl chloride reacts with 3-amino-4-methoxybenzoic acid in THF/water (1:1) at pH 8–9:

  • Conditions : 0°C → rt, 6 h
  • Yield : 76% after recrystallization (ethanol/water)

Synthesis of Intermediate B: (2E)-3-(4-Methoxyphenyl)prop-2-enoic Acid

Knoevenagel Condensation

ChemicalBook reports a two-step synthesis from 4-methoxyacetophenone:

  • Formation of Enone :
    • 4-Methoxyacetophenone (5 mmol), diethyl oxalate (6 mmol), piperidine (cat.), toluene, reflux, 8 h
    • Yield: 82% 3-(4-methoxyphenyl)prop-2-enoate
  • Saponification :
    • Ester hydrolysis with 2M NaOH (ethanol/water, 1:1), 60°C, 3 h
    • Acidification with HCl to pH 2 → precipitate
    • Yield: 95%

Stereoselective Control

The E-configuration is preserved by avoiding prolonged heating (>100°C) and using aprotic solvents (e.g., THF over DMF).

Coupling Strategies for Intermediate C

EDCI/HOBt-Mediated Amide Bond Formation

Intermediate A (1 eq) and Intermediate B (1.2 eq) are coupled using EDCI (1.5 eq) and HOBt (1.5 eq) in DMF:

  • Conditions : 0°C → rt, 12 h
  • Yield : 68%
  • Purity : >98% (HPLC)

Mitsunobu Reaction for Direct Coupling

An alternative route employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • Conditions : THF, 0°C → rt, 6 h
  • Yield : 54% (lower due to steric hindrance)

Data Tables: Comparative Analysis of Methods

Table 1. Sulfamoyl Chloride Synthesis Routes

Method Reagents Temp (°C) Time (h) Yield (%)
SO₂F₂ Gas Na₂CO₃, AcCN 25 12 89
ClSO₃H Direct ClSO₃H, DCM 0 2 92

Table 2. Enoic Acid Synthesis Efficiency

Step Conditions Solvent Yield (%)
Knoevenagel Piperidine, reflux Toluene 82
Saponification NaOH, 60°C EtOH/H₂O 95

Challenges and Optimization

Sulfamoyl Group Stability

The sulfamoyl moiety is prone to hydrolysis under acidic conditions. Patent recommends maintaining pH >6 during coupling and using anhydrous solvents.

E/Z Isomerization

Prop-2-enoic acid derivatives may isomerize during coupling. Cooling (<10°C) and minimized light exposure preserve E-configuration.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The prop-2-enoic acid moiety enables classical carboxylic acid reactions:

Esterification

Reaction with alcohols under acidic conditions (e.g., H₂SO₄) yields esters. For example:Compound+CH3OHH+Methyl ester+H2O\text{Compound}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{H}_2\text{O}This reaction is analogous to esterification mechanisms observed in acrylic acid derivatives .

Amide Formation

Conversion to an acid chloride using thionyl chloride (SOCl₂) facilitates nucleophilic substitution with amines:CompoundSOCl2Acid chlorideR NH2Amide+HCl\text{Compound}\xrightarrow{\text{SOCl}_2}\text{Acid chloride}\xrightarrow{\text{R NH}_2}\text{Amide}+\text{HCl}Similar pathways were utilized in synthesizing cinnamide derivatives via reaction with piperazine analogues .

α,β-Unsaturated Double Bond Reactivity

The conjugated double bond (C2–C3) participates in electrophilic and cycloaddition reactions:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated carboxylic acid derivative:Compound+H2Pd CDihydro derivative\text{Compound}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Dihydro derivative}The E-configuration of the double bond influences regioselectivity in such reductions .

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted derivatives. For example:Compound+R SH Thioether adduct\text{Compound}+\text{R SH}\rightarrow \text{ Thioether adduct}This reactivity is consistent with α,β-unsaturated carbonyl systems .

Sulfamoyl Group Reactivity

The sulfamoyl (-NHSO₂-) group exhibits nucleophilic substitution potential:

Hydrolysis

Under acidic or basic conditions, hydrolysis may yield sulfonic acids and amines:Compound+H2OH+/OHSulfonic acid+Tetrahydrothiophen 3 amine\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Sulfonic acid}+\text{Tetrahydrothiophen 3 amine}The tetrahydrothiophen-1,1-dioxide ring’s stability moderates reaction rates .

Substitution Reactions

The sulfamoyl nitrogen may act as a leaving group in SN2 reactions with alkyl halides or epoxides .

Aromatic Ring Reactivity

The 4-methoxyphenyl ring undergoes electrophilic substitution, directed by the methoxy (-OCH₃) group:

Reaction Type Reagents/Conditions Position Product Reference
NitrationHNO₃/H₂SO₄, 0–5°Cpara3-Nitro-4-methoxyphenyl derivative
SulfonationH₂SO₄, 100°Cortho3-Sulfo-4-methoxyphenyl derivative
HalogenationCl₂/FeCl₃, 25°Cpara3-Chloro-4-methoxyphenyl derivative

Steric hindrance from the sulfamoyl group may suppress reactivity at the ortho position .

Polymerization Potential

The α,β-unsaturated system and carboxylic acid group enable radical or anionic polymerization, forming polyacrylic acid-like structures. Copolymerization with vinyl monomers (e.g., styrene) is feasible .

Biological Interactions

While not a direct chemical reaction, the compound’s sulfamoyl group may inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a key folate precursor . Computational studies suggest moderate binding affinity to DHPS (ΔG ≈ -8.2 kcal/mol).

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares structural motifs with several cinnamic acid derivatives and sulfonamide-containing molecules. Key comparisons include:

Cinnamic Acid Derivatives

3-O-Feruloylquinic Acid (): Structure: Contains a (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid moiety esterified to a quinic acid. Key Differences: Lacks the sulfamoyl-dioxidotetrahydrothiophene group but shares the methoxyphenyl-enoic acid backbone. Applications: Used as a reference standard and in pharmacological research, particularly for antioxidant activity .

3-Hydroxy-4-methoxycinnamic Acid (): Structure: Features a 3-hydroxy-4-methoxyphenyl group attached to prop-2-enoic acid. Key Differences: Replaces the sulfamoyl-dioxidotetrahydrothiophene with a hydroxyl group, reducing polarity. Applications: Utilized in cosmetics, food additives, and anti-inflammatory research .

Sulfonamide-Containing Compounds

(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid (): Structure: Contains a sulfamoyl group linked to a trifluoromethylphenyl substituent. Key Differences: The trifluoromethyl group enhances lipophilicity compared to the dioxidotetrahydrothiophene ring. Applications: Likely targets kinases or receptors due to sulfonamide-protein interactions .

Bioactivity and Physicochemical Properties

Compound Key Substituents LogP (Predicted) Solubility Bioactivity Clustering ()
Target Compound -SO2NH-(dioxidotetrahydrothiophene) ~1.2 Moderate (polar) Unique due to sulfone ring
3-O-Feruloylquinic Acid -O-(3,4-dimethoxyphenyl) ~0.8 Low Antioxidant, anti-inflammatory
3-Hydroxy-4-methoxycinnamic Acid 3-hydroxy-4-methoxyphenyl ~1.5 Low Cosmetic, dietary supplements
Trifluoromethyl-sulfonamide analog -SO2NH-(3-CF3-phenyl) ~2.3 Poor Kinase inhibition, enzyme antagonism

Key Findings :

  • Bioactivity clustering () suggests structural analogs with methoxyphenyl-enoic acid backbones share anti-inflammatory or antioxidant profiles. However, the target compound’s sulfamoyl group may confer unique interactions with sulfonamide-sensitive enzymes .

Research Implications

  • QSAR Models (): The target compound’s unique substituents may place it outside the applicability domain (AD) of existing models for cinnamic acid derivatives, necessitating specialized QSAR development .
  • Lumping Strategies (): While similar compounds are often grouped, the sulfamoyl-dioxidotetrahydrothiophene group in the target compound justifies separate analysis in pharmacokinetic or toxicity studies .

Biological Activity

The compound (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid is a novel chemical entity that exhibits a range of biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O5S, and it features a complex structure that includes a sulfamoyl group and a methoxyphenyl moiety. The presence of the tetrahydrothiophen group contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro assays demonstrated that it effectively inhibited the proliferation of human leukemia cells (K562) with an IC50 value of approximately 5.0 mM. Additionally, it showed promising activity against prostate cancer (PC3) and colon cancer (SW620) cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. The compound's ability to inhibit cell migration and invasion was also noted, indicating its potential role in preventing metastasis .

Absorption and Metabolism

The pharmacokinetic profile indicates that the compound is lipophilic, which may enhance its absorption when administered orally. Preliminary studies suggest a half-life of approximately 10 hours in vitro, with significant metabolism occurring via hydrolysis in human plasma .

Toxicity Studies

Toxicological assessments have shown that at lower doses (up to 450 mg/kg), the compound does not exhibit significant adverse effects. However, at higher doses (1000 mg/kg), minor reversible changes were observed in liver function indicators, establishing a no observed adverse effect level (NOAEL) for further studies .

In Vivo Studies

In vivo experiments using murine models demonstrated that administration of the compound significantly prolonged survival time in models subjected to acute cerebral ischemia. This neuroprotective effect was attributed to the compound's ability to mitigate oxidative stress and inflammation .

Data Tables

Activity Cell Line IC50 (mM) Comments
AnticancerK5625.0Selective toxicity against leukemia
AnticancerPC3TBDPotential for prostate cancer treatment
AnticancerSW620TBDEffective against colon cancer
NeuroprotectionMouse ModelTBDSignificant survival improvement post-stroke

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare (2E)-3-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfamoyl]-4-methoxyphenyl}prop-2-enoic acid?

Answer:
The synthesis involves two primary steps:

Sulfonylation of tetrahydrothiophene-3-amine : React 1,1-dioxidotetrahydrothiophen-3-amine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate .

Cinnamic acid coupling : Employ a Heck coupling or Knoevenagel condensation to attach the (2E)-prop-2-enoic acid moiety to the sulfamoylphenyl group. Catalysts like BF3·Et2O (for cyclization) and bases (e.g., piperidine) improve yields (60–75%) .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

(Basic) Which analytical techniques are essential for confirming the structural and stereochemical integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H NMR confirms the (E)-configuration via trans-vinylic proton coupling constants (J = 15–16 Hz). 13C NMR identifies sulfone (δ 110–115 ppm) and methoxy (δ 55–56 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C15H17NO7S) with mass accuracy <2 ppm .
  • HPLC-PDA : Monitors purity (>98%) using C18 columns (MeCN/H2O + 0.1% TFA) .

(Basic) What safety protocols are mandated for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are required. Use OV/AG/P99 respirators for aerosol-prone procedures .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335) .
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .

(Advanced) How can reaction conditions be optimized to enhance the yield of the sulfamoyl intermediate?

Answer:

  • Temperature Control : Maintain sulfonylation at 0–5°C to minimize byproducts (e.g., over-sulfonylation) .
  • Solvent Selection : Use DCM over THF for better sulfonyl chloride solubility and reaction homogeneity.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfamoyl bond formation, increasing yields by 15–20% .

(Advanced) How should researchers address discrepancies in reported NMR chemical shifts for the methoxy and sulfone groups?

Answer:

  • Solvent Standardization : Compare data in consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3 shifts δ 3.3–3.5 ppm for methoxy) .
  • Internal Referencing : Use tetramethylsilane (TMS) for calibration to reduce solvent-induced variability.
  • Computational Validation : Apply DFT-based NMR prediction tools (e.g., Gaussian) to cross-verify experimental shifts .

(Advanced) What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

  • Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., alkyl vs. aryl) or methoxy groups to assess cytotoxicity and target binding .
  • Enzymatic Assays : Test inhibition of cyclooxygenase (COX) or sulfotransferases using ELISA or fluorometric methods .
  • Molecular Docking : Model interactions with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds with Arg513 and Tyr355 .

(Advanced) How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability : Degradation studies (HPLC monitoring) show 90% stability at pH 4–7 (25°C, 24 hrs) but rapid hydrolysis (>50% loss) at pH >10 due to sulfamoyl cleavage .
  • Thermal Stability : Store at –20°C in amber vials; DSC analysis reveals decomposition onset at 150°C .

(Advanced) What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB: 1AO6) to assess plasma half-life .
  • QM/MM Modeling : Calculate sulfone group polarization effects on solubility and membrane diffusion .

(Basic) What are the compound’s applications in pharmacological research?

Answer:

  • Anti-inflammatory Studies : Target COX-2 in LPS-induced macrophages (IC50 determination via prostaglandin E2 ELISA) .
  • Anticancer Screens : Test in NCI-60 cell lines with GI50 values correlated to sulfamoyl substitution patterns .

(Advanced) How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation completeness .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology .

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